Antioxidant Activity in Linoleic Acid Autoxidation Assay: (2S)-Enantiomer vs. Known Antioxidants
In a lipid peroxidation model, the isolated (2S)-enantiomer inhibited the autoxidation of linoleic acid, a benchmark for antioxidant efficacy. While direct quantitative IC50 values for the isolated (2S) compound were not detailed in the abstract against a specific single comparator, the research context places it among a panel of known antioxidants, including eugenol, isolated from the same source, which serve as an internal benchmark for activity [1]. This confirms the (2S) form retains activity consistent with its class, but head-to-head quantitative differentiation against eugenol requires retrieval of full-text data.
| Evidence Dimension | Inhibition of linoleic acid autoxidation |
|---|---|
| Target Compound Data | Active (specific IC50 value not available in abstract) |
| Comparator Or Baseline | Eugenol (co-isolated active comparator) |
| Quantified Difference | Data required from full text for quantification |
| Conditions | Water-alcohol assay system (Phytochemistry, 1999) |
Why This Matters
Validates the natural (2S)-enantiomer as a genuine antioxidant principle, distinguishing it from inactive or uncharacterized synthetic racemates in oxidative stress models.
- [1] Kikuzaki, H.; Nakatani, N. Antioxidative phenylpropanoids from berries of Pimenta dioica. Phytochemistry 1999, 52 (7), 1307-1312. View Source
